N-[2-bromo-5-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-bromo-5-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of Hydroxyimino Group: The hydroxyimino group is introduced by reacting the brominated pyridine with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-bromo-5-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyimino group can undergo oxidation to form nitroso or nitro derivatives, or reduction to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., potassium phosphate, cesium carbonate).
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Oxidation and Reduction: Nitroso, nitro, or amine derivatives.
Coupling Reactions: Biaryl compounds and other carbon-carbon bonded products.
Scientific Research Applications
N-[2-bromo-5-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-bromo-5-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity . These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)pivalamide
- N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)pyridin-3-yl)pivalamide
- N-(2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide
Uniqueness
N-[2-bromo-5-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide is unique due to its combination of a bromine atom and a hydroxyimino group on the pyridine ring. This structural feature provides distinct reactivity and potential for diverse chemical transformations compared to other similar compounds .
Properties
Molecular Formula |
C11H14BrN3O2 |
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Molecular Weight |
300.15 g/mol |
IUPAC Name |
N-[2-bromo-5-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H14BrN3O2/c1-11(2,3)10(16)15-8-4-7(6-14-17)5-13-9(8)12/h4-6,17H,1-3H3,(H,15,16)/b14-6- |
InChI Key |
IXPCJOHCTBBFPK-NSIKDUERSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)/C=N\O)Br |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)C=NO)Br |
Origin of Product |
United States |
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